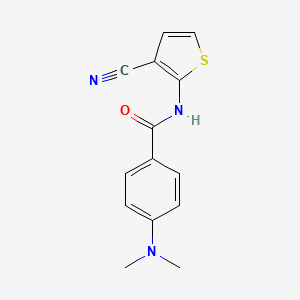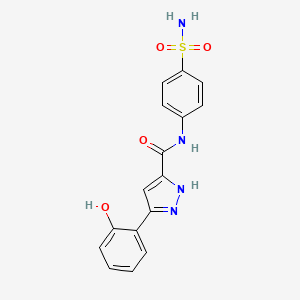![molecular formula C17H17N7 B2574099 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 2097937-87-4](/img/structure/B2574099.png)
1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a complex organic compound that has garnered interest in multiple scientific fields. Its structure comprises a fused heterocyclic system that combines pyrazole and pyrimidine moieties, enhancing its versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
Initial condensation of 2,4-dimethylphenylhydrazine with an appropriate diketone forms the pyrazole ring.
The pyrazole intermediate is then cyclized with a suitable nitrile to form the pyrazolo[3,4-d]pyrimidine core.
Amination and Methylation:
Introduction of the amine group at the 5-position is achieved through nucleophilic substitution.
Methylation at the 3-position can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The compound can be produced industrially using continuous flow synthesis, which allows for better control over reaction conditions, increased yields, and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminium hydride, leading to the formation of reduced amines or alcohols.
Substitution: The aromatic ring and the heterocyclic core allow for electrophilic and nucleophilic substitution reactions. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminium hydride, palladium on carbon (for catalytic hydrogenation).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidized derivatives, reduced amines, substituted aromatic and heterocyclic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of catalytic cycles.
Biology:
Enzyme Inhibition: It shows potential as an enzyme inhibitor, particularly in targets relevant to disease processes.
Signal Transduction: Modulates signal transduction pathways, making it a candidate for studying cell signaling mechanisms.
Medicine:
Drug Development: Its unique structure allows it to be a lead compound in the development of pharmaceuticals, particularly in oncology and neurology.
Industry:
Material Science: Used in the synthesis of novel materials with specific electronic properties.
Agriculture: Potential application in the development of agrochemicals due to its bioactivity.
Mécanisme D'action
The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For instance:
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and thus inhibiting enzyme activity.
Receptor Modulation: Interacts with receptors on cell surfaces, altering cellular responses.
The exact pathways involve complex interactions at the molecular level, often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-4-amine: This compound has a structural resemblance but differs in the position of the amine group.
2,4-Dimethylphenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents on the phenyl and pyrazole rings.
Uniqueness:
The specific placement of functional groups in 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine confers unique chemical reactivity and biological activity compared to its analogs.
Enhanced selectivity and potency in biological systems due to the specific functional group orientation.
This compound's distinctive structure makes it an exciting candidate for further research and development across various scientific disciplines.
Propriétés
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-10-4-5-14(11(2)6-10)23-16-13(8-21-23)17(20-9-19-16)24-15(18)7-12(3)22-24/h4-9H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHHWHPNUXYNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-8-(phenylsulfonyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B2574017.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2574020.png)





![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2574034.png)

![Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2574036.png)
![N-(3-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2574037.png)

